
Pyridine iodine monochloride
Overview
Description
Pyridine iodine monochloride is a chemical compound that combines pyridine with iodine monochloride. It is known for its role as an iodinating agent, particularly in the iodination of aromatic compounds. This compound is valued for its ability to introduce iodine into various substrates under mild conditions, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine iodine monochloride can be synthesized by reacting pyridine with iodine monochloride in acetic acid. The reaction is typically carried out at low temperatures to ensure the stability of the product. The resulting pale yellow solid is then filtered, dried, and recrystallized using ethyl alcohol .
Industrial Production Methods: On an industrial scale, iodine monochloride is produced by combining iodine and chlorine in a 1:1 molar ratio. The reaction is straightforward and involves passing chlorine gas through iodine crystals, resulting in the formation of iodine monochloride . This iodine monochloride can then be complexed with pyridine to form this compound.
Chemical Reactions Analysis
Aromatic Iodination
PyICI enables regioselective iodination of electron-rich aromatic systems under mild conditions. The pyridine ligand binds to ICl, stabilizing the reactive iodine electrophile (I⁺) and scavenging HCl via pyridine protonation .
Mechanism:
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Electrophilic substitution : PyICI generates an I⁺ species that reacts with arenes to form σ-complex intermediates, followed by deprotonation .
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Chlorination suppression : Without pyridine, HCl byproducts convert ICl to HICl₂, which promotes chlorination. Pyridine prevents this, favoring iodination .
Example Reactions:
Theoretical studies confirm that the PyICI complex enhances iodination by lowering the activation energy for I⁺ transfer compared to free ICl .
Nucleoside Modification
PyICI facilitates deglycosylation and anomerization in pyrimidine nucleosides. Electrophilic iodine attacks the glycosidic bond, enabling selective sugar-base cleavage:
Reaction Pathway :
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Electrophilic activation : PyICI coordinates to the nucleoside’s oxygen atoms.
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Glycosidic bond cleavage : I⁺ promotes hydrolysis, releasing the nucleobase .
Key Data:
Nucleoside | Conditions | Major Product (Yield) | Byproducts |
---|---|---|---|
Thymidine | PyICI in DCM, 25°C, 1 h | Thymine (55%) | α/β-Anomers (34%) |
Uridine | PyICI in H₂O, 90°C, 12 h | Uracil (86%) | <5% side products |
This reactivity is critical for synthesizing radiolabeled compounds and studying nucleic acid stability .
Alkene Halogenation
PyICI adds across double bonds in alkenes, producing vicinal chloro-iodo alkanes. The reaction proceeds via anti-addition, consistent with a cyclic iodonium ion intermediate :
General Reaction :
Selectivity Trends:
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Electron-deficient alkenes : Faster reaction rates due to enhanced electrophile polarization .
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Steric effects : Bulky substituents favor terminal addition.
Complex Stability and Reactivity
Theoretical studies (CCSD(T)/M06-2X) reveal PyICI’s structural features:
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Bonding : Pyridine donates a lone pair from nitrogen to iodine, forming a dative bond (I–N distance: 2.48 Å) .
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Thermodynamics : The PyICI complex is 39–56 kJ/mol more stable than ICl alone .
Comparative Stability:
Complex Type | Dissociation Energy (kJ/mol) |
---|---|
Pyridine–I₂ (π-σ*) | 23–33 |
Pyridine–ICl (dative) | 39–56 |
This stability enables PyICI to act as a reservoir for controlled iodine release .
Oxidation and Functional Group Interconversion
PyICI oxidizes alcohols to carbonyl compounds and converts thioethers to sulfoxides. For example:
Scientific Research Applications
Key Applications
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Synthesis of Organic Compounds
- Pyridine iodine monochloride is extensively used to introduce iodine into aromatic systems, which is crucial for the development of pharmaceuticals and agrochemicals. It acts as an effective iodinating reagent without the need for strong acids, allowing for selective iodination under mild conditions .
- Oxidation Reactions
- Halogenation Processes
- Research in Medicinal Chemistry
Data Table: Summary of Applications
Case Study 1: Selective Iodination
In a study published in the European Journal of Organic Chemistry, researchers demonstrated the use of this compound for the selective iodination of phenolic compounds under near-neutral conditions. The results indicated that this method provided ortho-para selectivity without requiring excess acids, showcasing its efficiency as a mild iodinating reagent .
Case Study 2: Oxidative Transformations
Another investigation highlighted its role in oxidative transformations where this compound was employed to convert primary alcohols to aldehydes and ketones effectively. This transformation was significant for synthesizing complex organic molecules with high yields .
Case Study 3: Medicinal Chemistry Applications
A review on the applications of iodine monochloride emphasized its potential in modifying drug candidates by introducing halogen atoms that influence pharmacological properties. The study documented various examples where such modifications led to enhanced biological activity or selectivity against specific targets .
Mechanism of Action
The mechanism of action of pyridine iodine monochloride involves the generation of electrophilic iodine species. When the compound reacts with an aromatic substrate, the iodine monochloride complex donates an iodine atom to the substrate, resulting in iodination. This process is facilitated by the polar nature of the iodine monochloride molecule, which enhances its reactivity .
Comparison with Similar Compounds
Iodine monochloride (ICl): A versatile iodinating agent that is more reactive than molecular iodine.
N-Iodosuccinimide (NIS): Another iodinating agent used in organic synthesis.
Iodine (I2): A common iodinating agent that requires the presence of oxidizing agents or catalysts to achieve efficient iodination.
Uniqueness: Pyridine iodine monochloride is unique due to its ability to provide a stable and efficient source of electrophilic iodine under mild conditions. The presence of pyridine not only stabilizes the iodine monochloride but also enhances its solubility and reactivity, making it a preferred choice for many iodination reactions .
Biological Activity
Pyridine iodine monochloride (PylCl) is a compound of significant interest in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activities associated with PylCl, including its antimicrobial, antiviral, and anticancer effects, supported by data tables and case studies from diverse research findings.
This compound is synthesized through the reaction of pyridine with iodine monochloride. This compound functions as an effective iodinating agent for various organic substrates, facilitating the introduction of iodine into aromatic compounds. The iodination process is often mild and efficient, making PylCl a valuable reagent in synthetic organic chemistry .
Antimicrobial Activity
PylCl exhibits notable antimicrobial properties against a range of pathogens. Studies have shown that pyridine derivatives can demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various pyridine compounds are summarized in Table 1.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
PylCl | 6.25 - 12.5 | B. subtilis, S. aureus |
0.02 - 6 | E. coli, P. aeruginosa | |
12.5 | C. albicans |
These results suggest that PylCl and its derivatives can be effective alternatives to traditional antibiotics, particularly in cases where bacterial resistance is a concern .
Antiviral Activity
Recent investigations into the antiviral properties of pyridine compounds have yielded promising results. For instance, certain pyridine derivatives have shown effectiveness against viral infections, potentially through mechanisms involving inhibition of viral replication or interference with viral entry into host cells. The biological activity of these compounds is attributed to their ability to interact with viral proteins or cellular targets involved in the viral life cycle .
Anticancer Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. A notable study assessed the cytotoxicity of newly synthesized pyridinethione derivatives against human liver and colon cancer cells using the MTT assay. The results indicated that some derivatives exhibited selective activity against specific cancer types while maintaining low cytotoxicity towards non-tumor fibroblast cells, highlighting their potential as anticancer agents .
Case Study: Anticancer Efficacy
In a detailed investigation, several pyridine derivatives were tested against different cancer cell lines:
Compound | Cancer Type | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | Liver (HepG2) | 15 | 10 |
Compound B | Colon (HCT-116) | 20 | 8 |
Compound C | Breast (MCF7) | >100 | N/A |
The selectivity index indicates that Compounds A and B are more effective against liver and colon cancers compared to breast cancer cells, suggesting their potential for targeted therapy .
The biological activity of PylCl can be attributed to its ability to form complexes with biomolecules, which may alter their function or stability. Molecular docking studies have illustrated how certain derivatives interact with key proteins involved in cancer cell proliferation and survival, indicating potential pathways for therapeutic intervention .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling pyridine iodine monochloride in laboratory settings?
this compound requires stringent safety measures due to its corrosive nature and reactivity. Key protocols include:
- Personal Protective Equipment (PPE): Use halogen gas masks (JIS T 8152), chemical-resistant gloves (JIS T 8116), and safety goggles (JIS T 8147) to prevent inhalation, skin, or eye contact .
- Engineering Controls: Work under fume hoods with local exhaust ventilation to minimize vapor exposure. Safety showers and eye-wash stations must be accessible .
- Storage: Store in airtight, light-shielded containers at room temperature, away from organic materials, reducing agents, and metals (e.g., sodium, potassium) to prevent violent reactions .
Q. How is this compound synthesized for laboratory use?
A common method involves reacting iodine with chlorine gas at low temperatures (-78°C) to produce high-purity iodine monochloride, which is then complexed with pyridine. Key steps include:
- Reaction Setup: Use dry, inert conditions to avoid hydrolysis. Monitor temperature to prevent explosive decomposition .
- Purification: Crystallize the product from acetic acid or perform vacuum distillation to remove unreacted halogens .
- Characterization: Confirm purity via melting point (27°C) and spectroscopic methods (e.g., Raman or FTIR) .
Q. What is the standardized procedure for determining iodine values using Wij’s solution?
The iodine value quantifies unsaturation in lipids using this compound as the active reagent:
- Reagent Preparation: Dissolve iodine monochloride in glacial acetic acid to create Wij’s solution (0.2N). Validate concentration via titration with Na₂S₂O₃ .
- Titration Protocol: React the lipid sample with excess Wij’s solution, then back-titrate with Na₂S₂O₃. Calculate iodine value using:
where and are blank and sample titrant volumes, respectively .
Advanced Research Questions
Q. How can researchers resolve discrepancies in iodine value measurements caused by reagent instability?
Inconsistent results often arise from iodine monochloride decomposition or moisture ingress. Mitigation strategies include:
- Reagent Stability Testing: Pre-titrate Wij’s solution before each experiment to confirm active halogen content .
- Environmental Control: Conduct reactions in anhydrous acetic acid under nitrogen to minimize hydrolysis .
- Data Normalization: Use internal standards (e.g., pure oleic acid) to calibrate measurements and identify systematic errors .
Q. What experimental strategies prevent exothermic decomposition during aromatic iodination reactions?
this compound can decompose explosively at elevated temperatures. Best practices include:
- Temperature Modulation: Use ice baths or controlled heating (e.g., water baths at 60°C) to manage reaction exothermicity .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect early signs of decomposition (e.g., chlorine gas release) .
Q. How does this compound interact with Lewis acids in complexation reactions?
The compound acts as a Lewis acid, forming 1:1 adducts with bases like pyridine or dimethylacetamide. Key mechanistic insights:
- Adduct Formation: The iodine atom accepts electron pairs, enhancing electrophilicity for aromatic substitution .
- Reactivity Tuning: Modify pyridine ratios to control iodination regioselectivity. For example, excess pyridine shifts reactivity toward para-substitution in phenols .
- Spectroscopic Validation: Use NMR (¹H, ¹³C) to confirm adduct structures and reaction pathways .
Q. What analytical methods differentiate iodine monochloride from its decomposition products in reaction mixtures?
Decomposition products (e.g., Cl₂, I₂) complicate reaction analysis. Recommended techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile halogens (Cl₂, I₂) and quantify using calibration curves .
- UV-Vis Spectroscopy: Monitor absorbance at 260 nm (I₂) and 290 nm (ICl) to track decomposition kinetics .
- Titrimetric Methods: Use starch-iodide paper or potentiometric titration to distinguish free iodine from active iodine monochloride .
Q. Contradiction Analysis and Troubleshooting
Q. How should researchers reconcile conflicting data on iodine monochloride’s thermal stability?
Some studies report stability up to 97°C, while others note decomposition at 60°C. Factors influencing stability:
- Purity: Impurities (e.g., trace metals) catalyze decomposition. Use ultra-pure reagents and degassed solvents .
- Atmosphere: Storage under nitrogen or argon prevents oxidative degradation .
- Experimental Validation: Repeat stability tests under controlled conditions (e.g., TGA/DSC) to establish safe operating thresholds .
Q. Why do iodination yields vary when using this compound across different substrates?
Substrate electronic and steric effects dominate:
- Electron-Rich Arenes: Phenols and anilines react rapidly via electrophilic substitution, achieving >85% yields .
- Steric Hindrance: Bulky substituents (e.g., tert-butyl groups) require higher temperatures or prolonged reaction times .
- Competitive Side Reactions: Protic solvents (e.g., ethanol) may hydrolyze iodine monochloride, reducing efficacy. Switch to aprotic solvents (e.g., CCl₄) .
Properties
InChI |
InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWBJKPSYWUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436930 | |
Record name | 6443-90-9 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-90-9 | |
Record name | 6443-90-9 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine Iodine Monochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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